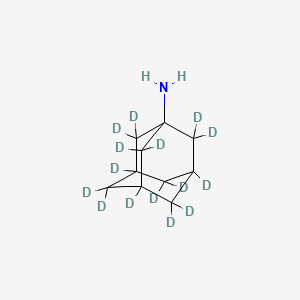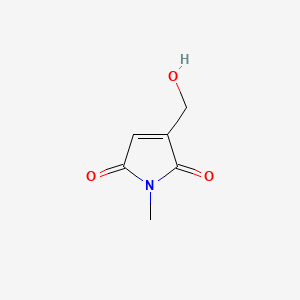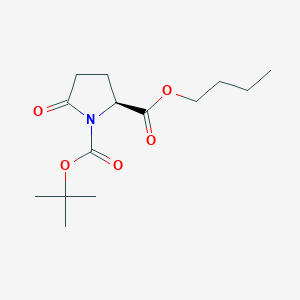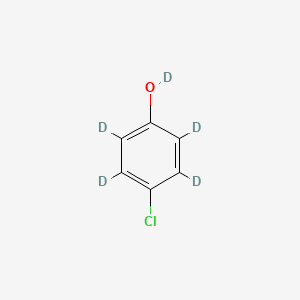
2-Hydroxy Pioglitazone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Pioglitazone Hydrochloride is a derivative of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. Pioglitazone works by improving the body’s sensitivity to insulin, thereby helping to control blood sugar levels. The addition of a hydroxyl group to Pioglitazone enhances its solubility and potentially its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Pioglitazone Hydrochloride typically involves the hydroxylation of Pioglitazone. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Pioglitazone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Pioglitazone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Pioglitazone.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy Pioglitazone Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on thiazolidinedione derivatives.
Biology: Investigated for its potential effects on cellular metabolism and insulin sensitivity.
Medicine: Explored for its enhanced pharmacokinetic properties and potential use in treating Type 2 diabetes with improved efficacy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
2-Hydroxy Pioglitazone Hydrochloride exerts its effects by acting as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and lowering blood glucose levels .
Comparison with Similar Compounds
Pioglitazone: The parent compound, used for treating Type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to adverse effects.
Uniqueness: 2-Hydroxy Pioglitazone Hydrochloride is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic profile. This modification may lead to improved drug absorption and efficacy compared to its parent compound, Pioglitazone .
Properties
CAS No. |
646519-87-1 |
|---|---|
Molecular Formula |
C19H21ClN2O4S |
Molecular Weight |
408.897 |
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O4S.ClH/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17;/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24);1H |
InChI Key |
MPGXNLKPJRFEEG-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl |
Synonyms |
5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione Monohydrochloride; 5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione Hydrochloride (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


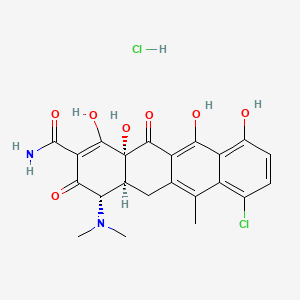
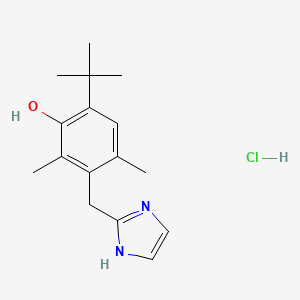
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

